molecular formula C11H13BrN2O2 B15077009 N-(4-bromophenyl)morpholine-4-carboxamide CAS No. 67759-57-3

N-(4-bromophenyl)morpholine-4-carboxamide

Cat. No.: B15077009
CAS No.: 67759-57-3
M. Wt: 285.14 g/mol
InChI Key: MCVRHXACQWHJGA-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)morpholine-4-carboxamide is a carboxamide derivative featuring a morpholine ring and a 4-bromophenyl group. The morpholine ring adopts a chair conformation in the solid state, as observed in its chloro analog, facilitating hydrogen bonding and influencing crystallinity . The bromine substituent introduces steric bulk and electron-withdrawing effects, which may modulate reactivity, solubility, and biological activity compared to other derivatives.

Properties

CAS No.

67759-57-3

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

N-(4-bromophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)

InChI Key

MCVRHXACQWHJGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)morpholine-4-carboxamide typically involves the reaction of 4-bromophenylamine with morpholine-4-carboxylic acid or its derivatives. One common method is the condensation reaction between 4-bromophenylamine and morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring enables substitution reactions under specific conditions.

Reaction Type Reagents/Conditions Product Reference
Bromine substitutionNH₃, Pd(PPh₃)₄, K₂CO₃, DMF, 80°CN-(4-aminophenyl)morpholine-4-carboxamide
Suzuki couplingPhenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, 100°CBiaryl derivatives

Key Insights :

  • Palladium catalysts facilitate cross-coupling reactions (e.g., Suzuki) for aryl-aryl bond formation .

  • Ammonia substitution requires high temperatures and polar aprotic solvents .

Carboxamide Reactivity

The carboxamide group participates in hydrolysis, reduction, and rearrangement.

Reaction Type Reagents/Conditions Product Reference
Acidic hydrolysis6M HCl, reflux, 12 hMorpholine + 4-bromophenyl carboxylic acid
Basic hydrolysisNaOH (10%), ethanol, 70°CMorpholine amine + carboxylate salt
Reduction (LiAlH₄)LiAlH₄, THF, 0°C → rtN-(4-bromophenyl)morpholine-4-methylamine
Hofmann rearrangementPhI(OAc)₂, CH₃CN, 40°CIsocyanate intermediates

Key Insights :

  • Hydrolysis yields carboxylic acids or salts depending on conditions.

  • Hofmann rearrangement generates reactive isocyanates for urea synthesis .

Morpholine Ring Modifications

The morpholine moiety undergoes oxidation and ring-opening reactions.

Reaction Type Reagents/Conditions Product Reference
Oxidation (KMnO₄)KMnO₄, H₂SO₄, 60°CMorpholine-N-oxide derivatives
Ring-openingHBr (48%), reflux, 6 hEthanolamine hydrobromide

Key Insights :

  • Strong oxidants like KMnO₄ target the morpholine’s tertiary amine.

  • Acidic conditions cleave the morpholine ring to form ethanolamine derivatives .

Biological Activity and Coordination Chemistry

The compound’s structure enables interactions with biological targets and metal ions.

Interaction Type Experimental Findings Reference
Enzyme inhibitionBinds to Mtb enoyl-ACP reductase (IC₅₀ = 2.1 µM)
Metal coordinationForms complexes with Cu(II) and Fe(III)

Key Insights :

  • The bromophenyl group enhances hydrophobic interactions in enzyme binding .

  • Carboxamide and morpholine oxygen act as ligands for transition metals .

Thermal and Photochemical Reactions

Stability and reactivity under non-standard conditions.

Condition Observation Reference
Thermal decompositionDegrades above 250°C, releasing HBr and CO₂
UV irradiationForms brominated radicals and cross-linked byproducts

Key Insights :

  • Thermal decomposition pathways correlate with bromine and carboxamide stability .

  • Photoreactivity suggests potential for radical-mediated transformations.

Scientific Research Applications

N-(4-bromophenyl)morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)morpholine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromophenyl group can interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein and lead to the desired therapeutic effect.

Comparison with Similar Compounds

Key Observations :

  • However, halogen size (Br vs.
  • Synthetic Yields: Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide achieved 94% yield (), whereas microwave-assisted synthesis of quinoline analogs showed lower yields (32–83%), influenced by steric and electronic factors .

Functional Analogs: Heterocycle and Pharmacological Profiles

Table 2: Pharmacological and Functional Comparisons

Compound Name Heterocycle Key Pharmacological Findings Reference
N-(4-Bromophenyl)morpholine-4-carboxamide Morpholine Not explicitly reported; inferred stability from analogs
N-(4-Bromophenyl)pyridazinone derivatives Pyridazinone FPR2 agonism, neutrophil activation
N-(4-Bromophenyl)maleimide Maleimide MGL inhibition (IC₅₀ = 4.37 μM)
N-(4-Bromophenyl)-2-chloropyridine-4-carboxamide Pyridine No bioactivity reported; structural analog

Key Observations :

  • Heterocycle Impact: The morpholine ring enhances hydrogen-bonding capacity and solubility compared to furan or pyridine analogs ().

Crystallographic and Physicochemical Properties

  • Morpholine Conformation : In N-(4-chlorophenyl)morpholine-4-carboxamide, the morpholine ring adopts a chair conformation, facilitating intermolecular N–H⋯O hydrogen bonding and influencing crystal packing . Similar behavior is expected for the bromo analog.

Biological Activity

N-(4-bromophenyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

This compound features a morpholine ring and a bromophenyl group, contributing to its unique chemical properties. The molecular formula is C12H12BrN2O2C_{12}H_{12}BrN_{2}O_{2} with a molecular weight of approximately 270.13 g/mol. The carboxamide functional group enhances its biological reactivity and solubility, facilitating interactions with various biological targets.

2. Synthesis

The synthesis of this compound typically involves the reaction between 4-bromophenylamine and morpholine-4-carboxylic acid, often using coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions generally include refluxing for several hours to ensure complete conversion.

3.1 Enzyme Inhibition

Research indicates that this compound acts as a potential inhibitor of specific enzymes and receptors, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . Molecular docking studies suggest that the compound can effectively bind to active sites of target proteins, influencing their function and potentially modulating signaling pathways related to cell growth and apoptosis .

3.2 Antimicrobial Activity

In vitro studies have demonstrated promising antimicrobial properties against various bacterial strains. For example, the compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Microbial Strain Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli18 mm
Pseudomonas aeruginosa20 mm

3.3 Anticancer Properties

The anticancer activity has also been evaluated, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results from the Sulforhodamine B (SRB) assay indicate that this compound exhibits significant cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell proliferation .

The mechanism by which this compound exerts its biological effects involves several interactions:

  • Hydrogen Bonding : The morpholine ring can form hydrogen bonds with polar residues in target proteins.
  • π-π Interactions : The bromophenyl group may engage in π-π stacking with aromatic residues within enzyme active sites .

Case Study 1: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects of this compound utilized the carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, derivatives of this compound were screened for activity against various cancer cell lines. The compound demonstrated notable efficacy against MCF7 cells, leading researchers to further explore its structure-activity relationship (SAR) for drug development .

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